REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[CH2:4][CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.[CH:12]([N-]C(C)C)(C)C.[Li+].CI.Cl>O1CCCC1.CCCCCC.CCCCCCC.C(C1C=CC=CC=1)C>[CH3:1][O:2][C:3](=[O:11])[CH:4]([CH:5]1[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1)[CH3:12] |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(CC1CCOCC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
hexane heptane ethylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.CCCCCCC.C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 48 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped, under an atmosphere of argon
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under a reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography (silica gel 30 g, developing solvent: hexane:ethyl acetate=4: 1)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)C1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 927 mg | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |